molecular formula C16H14F17NO4S B026619 2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate CAS No. 376-14-7

2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate

Cat. No. B026619
CAS RN: 376-14-7
M. Wt: 639.3 g/mol
InChI Key: DBCGADAHIXJHCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated methacrylates, including compounds similar to 2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate, involves miniemulsion copolymerization techniques. For example, novel fluorinated copolymers have been synthesized using stearyl acrylate (SA) and various perfluoroalkyl ethyl acrylates and methacrylates through miniemulsion copolymerization, where the perfluoroalkyl acrylate and SA act as reactive costabilizers in the system (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorinated methacrylates contributes significantly to their properties. For instance, the presence of fluorinated side chains interrupts and impedes the crystallizable side chains from forming complete crystals, affecting the thermal and surface properties of the copolymers. The fluorinated side chains arrange between crystallizable hydrocarbon side chains, influencing the copolymers' microstructure and surface wettability properties, as observed in dynamic contact angle tests and crystallization behavior analyses (Zhang et al., 2015).

Chemical Reactions and Properties

Fluorinated methacrylates participate in various chemical reactions, including copolymerization, to form materials with unique properties. The copolymers exhibit very low surface free energy and excellent dynamic water repellency, attributed to the perfluoroalkyl groups combined with the crystallization of stearyl pendant groups (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of fluorinated methacrylate copolymers, such as crystallization behavior and surface structure, are significantly influenced by their unique molecular architecture. The crystallization behaviors and surface structures are characterized by techniques like differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD) analysis. The self-assembled aggregation and roughness of the copolymer films can be investigated using atomic force microscopy (AFM), revealing detailed insights into the materials' physical properties (Zhang et al., 2015).

Chemical Properties Analysis

The chemical properties of fluorinated methacrylates, such as stability and reactivity, are critical for their applications. The stability in polar solvents and the high homo- and copolymerizability of these monomers allow for the creation of materials with tailored properties for specific applications. Copolymers can be formed with tough film properties suitable for applications in photoconductivity and other advanced material applications (Iwatsuki et al., 1992).

Safety And Hazards

This compound is classified as Acute Tox. 4 for inhalation and oral exposure. It is also classified as Aquatic Chronic 2, Carc. 2, Lact., Repr. 1B, and STOT RE 1 .

properties

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F17NO4S/c1-4-34(5-6-38-8(35)7(2)3)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCGADAHIXJHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2, C16H14F17NO4S
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059922
Record name 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate

CAS RN

376-14-7
Record name 2-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methyl-2-propenoate
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Record name EINECS 206-805-5
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Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester
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Record name 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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